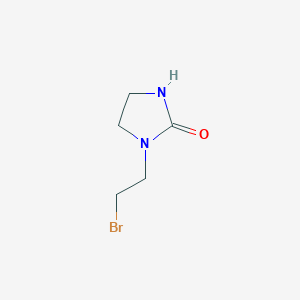

1-(2-Bromoethyl)imidazolidin-2-one

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrN2O/c6-1-3-8-4-2-7-5(8)9/h1-4H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIDPIFLOWJKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Bromoethyl)imidazolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(2-Bromoethyl)imidazolidin-2-one, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. While direct and extensive literature on this specific molecule is limited, this document synthesizes available data on closely related analogues to present a robust guide to its chemical properties, plausible synthetic routes, reactivity, and potential applications.

Introduction: The Imidazolidin-2-one Scaffold in Medicinal Chemistry

The imidazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. Its structural rigidity, combined with the presence of hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various biological targets. The incorporation of a reactive bromoethyl group at the N1 position introduces a versatile handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecular architectures.

Physicochemical Properties

While experimentally determined data for this compound is not extensively published, its core physicochemical properties can be predicted and are available from chemical suppliers. These properties are crucial for designing reaction conditions, purification strategies, and for understanding its pharmacokinetic profile in potential drug candidates.

| Property | Value | Source |

| CAS Number | 328569-74-0 | ChemShuttle |

| Molecular Formula | C₅H₉BrN₂O | ChemShuttle |

| Molecular Weight | 193.04 g/mol | ChemShuttle |

| Appearance | (Predicted) White to off-white solid | N/A |

| Boiling Point | (Predicted) 362.7 ± 21.0 °C | N/A |

| Density | (Predicted) 1.568 ± 0.06 g/cm³ | N/A |

| Solubility | (Predicted) Soluble in polar organic solvents | N/A |

Synthesis of this compound

Proposed Synthetic Route 1: Bromination of a Hydroxyethyl Precursor

This approach is analogous to the synthesis of the corresponding chloro-derivative, 1-(2-chloroethyl)imidazolidin-2-one, which is prepared from 1-(2-hydroxyethyl)imidazolidin-2-one. The hydroxyl group can be converted to a bromide using standard brominating agents.

Caption: Proposed synthesis of this compound via bromination.

Detailed Experimental Protocol (Proposed):

-

Starting Material: 1-(2-Hydroxyethyl)imidazolidin-2-one is commercially available and can also be synthesized from the reaction of 2-[(2-aminoethyl)amino]ethan-1-ol with carbon dioxide.

-

Reaction Setup: To a solution of 1-(2-hydroxyethyl)imidazolidin-2-one (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of phosphorus tribromide (PBr₃) (0.4 eq) in dichloromethane at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Proposed Synthetic Route 2: Alkylation of Imidazolidin-2-one

A second viable approach involves the direct N-alkylation of imidazolidin-2-one with an excess of 1,2-dibromoethane in the presence of a base. This method has been successfully employed for the synthesis of similar N-substituted imidazolidinones.

Caption: Proposed synthesis via alkylation of imidazolidin-2-one.

Detailed Experimental Protocol (Proposed):

-

Starting Materials: Imidazolidin-2-one and 1,2-dibromoethane are readily available commercial reagents.

-

Reaction Setup: To a suspension of sodium hydride (1.1 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere, add a solution of imidazolidin-2-one (1.0 eq) in DMF at 0 °C.

-

Anion Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the corresponding sodium salt.

-

Alkylation: Add 1,2-dibromoethane (3.0 eq) to the reaction mixture and heat to 60-80 °C for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Expected Spectroscopic Characterization

While experimental spectra are not publicly available, the expected features can be predicted based on the structure of this compound and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show four distinct signals:

-

A triplet corresponding to the two protons of the -CH₂-Br group.

-

A triplet corresponding to the two protons of the -N-CH₂- group.

-

Two triplets for the two non-equivalent methylene groups of the imidazolidin-2-one ring.

-

A broad singlet for the N-H proton.

-

-

¹³C NMR: The spectrum should display five signals:

-

A signal for the carbonyl carbon (C=O) in the downfield region (around 160-170 ppm).

-

Signals for the four distinct methylene carbons (-CH₂-).

-

-

IR Spectroscopy: Key characteristic peaks would include:

-

A strong absorption band for the carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹.

-

A broad absorption for the N-H stretch, around 3200-3400 cm⁻¹.

-

C-H stretching vibrations for the methylene groups, just below 3000 cm⁻¹.

-

A C-Br stretching vibration in the fingerprint region.

-

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in drug development stems from its nature as an alkylating agent. The bromoethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the imidazolidin-2-one scaffold to various nucleophiles, which is a common strategy in the synthesis of drug candidates.

Caption: General reactivity of this compound with nucleophiles.

Potential Applications:

-

Synthesis of Enzyme Inhibitors: The imidazolidin-2-one core is present in various enzyme inhibitors. The bromoethyl side chain can be used to link this core to other pharmacophoric groups to create potent and selective inhibitors. For example, derivatives of cyclic ureas have been explored as inhibitors of HIV protease and other viral enzymes.

-

Development of Anticancer Agents: The ability to alkylate biological nucleophiles is a key feature of many anticancer drugs. While highly reactive alkylating agents can be toxic, the reactivity of this compound can be tuned by the choice of the nucleophile and reaction conditions, allowing for the targeted delivery of this cytotoxic moiety. The imidazolidine scaffold itself has been investigated for its anticancer properties.

-

Probes for Target Identification: The reactive handle allows for the attachment of reporter tags (e.g., fluorescent dyes, biotin) to the imidazolidin-2-one scaffold. These modified molecules can be used as chemical probes to identify and validate novel drug targets.

Safety and Handling

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its combination of a privileged imidazolidin-2-one scaffold and a reactive bromoethyl handle makes it a versatile intermediate for the synthesis of a wide range of potential therapeutic agents. While a dedicated, comprehensive study of its properties and reactivity is yet to be published, this guide provides a solid foundation for researchers looking to utilize this compound in their work, based on sound chemical principles and data from closely related molecules. Further research into the experimental validation of its synthesis, properties, and reactivity is warranted to fully unlock its potential in the development of new medicines.

References

-

Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., Abdullaeva, D. S., Burilov, A. R., Pudovik, M. A., Voloshina, A. D., Syakaev, V. V., Lyubina, A. P., Amerhanova, S. K., & Voronina, J. K. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]

-

Vargas, D. A., Santiago, C. C., & Cánepa, A. S. (2020). Synthesis of Complex Ureas with Brominated Heterocyclic Intermediates. ChemistrySelect, 5(33), 10335-10340. [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry A, 7(6), 894-909. [Link]

-

de la Cruz, J. F. N., da Silva, G. S., de Oliveira, B. G., & Paniago, R. M. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 30(1), 1. [Link]

-

Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Stereoselective synthesis of imidazolidin-2-ones via Pd-catalyzed alkene carboamination. Scope and limitations. The Journal of organic chemistry, 71(23), 8893–8904. [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link]

-

ResearchGate. (n.d.). Formation of 1-(2-hydroxyethyl)imidazolidin-2-one from.... [Link]

- Jenkins, T. C., Naylor, M. A., O'Neill, P., Threadgill, M. D., Cole, S., Stratford, I. J., Adams, G. E., Fielden, E. M., Suto, M. J., & Stier, M. A. (1990). Synthesis and evaluation of alpha-[[(2-haloethyl)amino]methyl]-2- nitro-1H-imidazole-

1-(2-Bromoethyl)imidazolidin-2-one structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-(2-Bromoethyl)imidazolidin-2-one

Introduction

This compound is a heterocyclic organic compound featuring a five-membered cyclic urea (imidazolidin-2-one) core functionalized with a bromoethyl substituent at one of the nitrogen atoms. As a bifunctional molecule, it possesses both a reactive alkylating agent (the bromoethyl group) and a polar cyclic urea moiety. This structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of the imidazolidin-2-one scaffold into larger molecules, which is a common motif in medicinal chemistry.[1] The unequivocal confirmation of its molecular structure is paramount for its use in further synthetic applications and for ensuring the integrity of drug development pipelines.

This technical guide provides a comprehensive, multi-technique approach to the complete structure elucidation of this compound. Moving beyond a simple listing of methods, this document details the causality behind experimental choices, outlines self-validating protocols, and synthesizes data from multiple analytical platforms to arrive at a definitive structural assignment. It is intended for researchers, chemists, and quality control specialists who require a robust framework for molecular characterization.

Chapter 1: The Hypothesized Structure & Analytical Workflow

Before empirical analysis, we establish the hypothesized structure based on its chemical name. This provides a clear framework for interpreting the subsequent spectroscopic data. The core objective of our analytical workflow is to verify every atom and bond within this proposed structure.

Hypothesized Molecular Structure

The structure consists of a central five-membered ring containing two nitrogen atoms and a carbonyl group, with a 2-bromoethyl chain attached to the N1 position.

Caption: Hypothesized structure of this compound with atom numbering.

Integrated Analytical Workflow

A robust structure elucidation relies on the convergence of data from multiple orthogonal techniques. No single method provides the complete picture. Our workflow is designed as a self-validating loop where the output of one technique informs and is confirmed by the next.

Caption: Integrated workflow for structure elucidation.

Chapter 2: Mass Spectrometry - Confirming the Elemental Composition

Expertise & Rationale: Mass spectrometry is the first essential step. Its primary purpose is to determine the molecular weight of the compound and, crucially, to confirm the presence and number of bromine atoms. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.7% and 49.3%, respectively).[2][3] This unique isotopic signature provides a definitive "fingerprint" for a monobrominated compound, appearing as two peaks of almost equal intensity separated by 2 m/z units (the M+ and M+2 peaks).[2][3][4] We select Electron Ionization (EI) to induce fragmentation, which can provide initial clues about the molecule's substructures.[5]

Experimental Protocol: GC-MS (EI)

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

-

GC Method:

-

Injector Temperature: 250°C.

-

Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 20°C/min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Expected Data & Interpretation

The analysis of the mass spectrum focuses on the highest m/z region to identify the molecular ion cluster.

| m/z (Expected) | Ion Identity | Significance |

| 192 / 194 | [M]⁺ | Molecular Ion Cluster. The presence of two peaks of nearly equal intensity at a 2 m/z separation is definitive evidence for one bromine atom.[2][3] The peak at 192 corresponds to the molecule containing ⁷⁹Br, and 194 corresponds to the ⁸¹Br isotope. |

| 113 | [M - Br]⁺ | Loss of a bromine radical, confirming the C-Br bond. |

| 86 | [C₃H₆N₂O]⁺ | Fragment corresponding to the imidazolidin-2-one ring. |

The observation of the 192/194 m/z cluster with a ~1:1 intensity ratio is the most critical takeaway, confirming the molecular formula C₅H₉BrN₂O (MW: 193.04).

Chapter 3: Infrared Spectroscopy - Identifying Key Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. For this compound, we are specifically looking for the characteristic absorption of the cyclic urea (amide) group. A strong, sharp peak for the carbonyl (C=O) stretch is expected, which is a dominant feature in the spectrum. We also expect to see C-N stretching and the absence of a ring N-H stretch, confirming the N1-substitution.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16 scans for a high signal-to-noise ratio.

-

Background: Perform a background scan of the clean, empty ATR crystal before running the sample.

-

Expected Data & Interpretation

The spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3300 | N-H Stretch | Secondary Amine | Confirms the presence of the N-H group at the N3 position of the ring. |

| 2960-2850 | C-H Stretch | Alkane (CH₂) | Confirms the presence of the saturated methylene groups in the ring and ethyl chain. |

| ~1680 | C=O Stretch | Cyclic Urea (Amide I) | A strong, sharp absorption in this region is a key indicator of the imidazolidin-2-one carbonyl group.[6][7] |

| ~1480 | C-N Stretch | Amide II | Confirms the presence of the carbon-nitrogen bonds within the urea structure.[7] |

| ~650 | C-Br Stretch | Bromoalkane | A weaker absorption in the fingerprint region indicating the carbon-bromine bond. |

The presence of a strong carbonyl peak around 1680 cm⁻¹ and an N-H peak around 3300 cm⁻¹ provides strong evidence for the imidazolidin-2-one ring structure.

Chapter 4: NMR Spectroscopy - The Definitive Structural Blueprint

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assemble the complete structural puzzle. ¹H NMR reveals the proton environments and their neighbors, ¹³C NMR shows the unique carbon atoms, and 2D techniques map their direct and long-range connections.[1][8]

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments to Run:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

¹H-¹H COSY (Correlation Spectroscopy)

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

-

Data Interpretation

The ¹H NMR spectrum will show four distinct signals, corresponding to the four unique proton environments.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.0 | Singlet (broad) | 1H | N3-H | The amide proton is typically broad and downfield. |

| ~3.6 | Triplet | 2H | C2'-H₂ | Methylene group adjacent to the electronegative bromine atom, shifted downfield. Split into a triplet by the two neighboring C1'-H₂ protons. |

| ~3.5 | Triplet | 2H | C1'-H₂ | Methylene group adjacent to the ring nitrogen. Split into a triplet by the two neighboring C2'-H₂ protons. |

| ~3.4 | Multiplet | 4H | C4-H₂ & C5-H₂ | The two methylene groups on the imidazolidinone ring. They may overlap or appear as a complex multiplet.[1] |

The ¹³C NMR spectrum will show four signals for the four unique carbon environments.

| Predicted δ (ppm) | Assignment | Rationale |

| ~163 | C2 (C=O) | The carbonyl carbon is the most deshielded and appears significantly downfield.[9][10] |

| ~50 | C1' | Methylene carbon attached to nitrogen. |

| ~40 | C4 & C5 | Methylene carbons of the imidazolidinone ring. They may be equivalent or have very similar chemical shifts. |

| ~30 | C2' | Methylene carbon attached to bromine. |

-

¹H-¹H COSY: This experiment is crucial for confirming the bromoethyl fragment. A cross-peak will be observed between the triplet at ~3.6 ppm (C2'-H₂) and the triplet at ~3.5 ppm (C1'-H₂), providing definitive evidence that these two methylene groups are directly connected to each other.

-

¹H-¹³C HSQC: This experiment maps each proton signal to its directly attached carbon. It will show correlations between:

-

¹H at ~3.6 ppm ↔ ¹³C at ~30 ppm (C2')

-

¹H at ~3.5 ppm ↔ ¹³C at ~50 ppm (C1')

-

¹H at ~3.4 ppm ↔ ¹³C at ~40 ppm (C4/C5)

-

-

¹H-¹³C HMBC: This experiment reveals longer-range (2-3 bond) correlations and is the final key to confirming the overall structure. The critical correlations to look for are:

-

From the C1'-H₂ protons (~3.5 ppm) to the ring carbons C2 and C5 . This unequivocally proves the attachment of the ethyl group to the N1 position.

-

From the C2'-H₂ protons (~3.6 ppm) to the C1' carbon (~50 ppm), confirming the ethyl chain connectivity.

-

From the ring protons C4-H₂/C5-H₂ (~3.4 ppm) to the carbonyl carbon C2 (~163 ppm).

-

Chapter 5: Data Synthesis and Safety

Final Structure Confirmation

The convergence of all analytical data provides an unambiguous confirmation of the structure.

-

MS confirms the molecular formula C₅H₉BrN₂O via the M+ and M+2 peaks at m/z 192/194.[2][3]

-

FT-IR confirms the presence of the key functional groups: a secondary amine (N-H), alkane C-H, a cyclic urea carbonyl (C=O), and C-N bonds.

-

¹H and ¹³C NMR show the correct number of proton and carbon environments.

-

COSY confirms the -CH₂-CH₂- connectivity of the ethyl chain.

-

HSQC links each proton to its respective carbon.

-

HMBC confirms the attachment of the bromoethyl group to the N1 position of the imidazolidin-2-one ring.

Collectively, this body of evidence rigorously and irrefutably elucidates the structure as this compound.

Safety and Handling Precautions

As a bromoalkane, this compound should be handled as a potential alkylating agent and irritant. While specific toxicity data is limited, related compounds show corrosive or irritant properties.[11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

The structure elucidation of this compound is a clear example of the necessity of an integrated, multi-technique analytical approach. While each technique provides valuable pieces of the puzzle—elemental composition from MS, functional groups from FT-IR, and atomic environments from 1D NMR—it is the synergy of 2D NMR correlation experiments that definitively establishes the atomic connectivity. This rigorous, self-validating workflow ensures the highest level of confidence in the molecular structure, a critical requirement for any subsequent research, synthesis, or drug development activities.

References

- Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Benchchem.

- Organic Compounds Containing Halogen Atoms (2020). Chemistry LibreTexts.

- Organic Compounds Containing Halogen Atoms (2023). Chemistry LibreTexts.

- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity (2021). PMC - NIH.

- The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations (2022). MDPI.

- A 15N NMR Study of Some Imidazolidine-2,4-Dichalcogen Derivatives. Spectroscopy Letters.

- N‐CF3 Imidazolidin‐2‐one Derivatives via Photocatalytic and Silver‐Catalyzed Cyclizations. RWTH Publications.

- Mass spectrometry of halogen-containing organic compounds (2025). ResearchGate.

- 2-Imidazolidinone, 1-(2-bromoethyl)- CAS. ChemicalBook.

- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol (2025). PMC - NIH.

- Mass Spectroscopy - Halo-isotopes | A Level Chemistry (2019). YouTube.

- SAFETY DATA SHEET (2014). Fisher Scientific.

- Aldrich 274372 - SAFETY DATA SHEET (2025).

- FTIR spectra of deposit C obtained after 100h cyclic heating and urea injection.

- 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4. Benchchem.

- Photocontrolled Release of Urea Enables the Detection of Urea–Urease Intermediates by Cryo‐FTIR (2025). PMC - NIH.

- SAFETY DATA SHEET. Fisher Scientific.

- SAFETY DATA SHEET. Santa Cruz Biotechnology.

- SAFETY DATA SHEET (2014). Fisher Scientific.

- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.

- Imidazolidinone synthesis. Organic Chemistry Portal.

- FTIR spectra of urea, biuret, and a sample of urea-TiO2 (N : Ti, 4 : 1)... ResearchGate.

- Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal.

- Urea FTIR and identifying bond stretch (2019). Reddit.

- 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. NIH.

- 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. ResearchGate.

- Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles (2023). CoLab.

- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.

- Crystal structure of 1-(2-bromoethyl)-2-methyl-5-nitroimidazole, C6H8BrN3O2 (2025). ResearchGate.

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Photocontrolled Release of Urea Enables the Detection of Urea–Urease Intermediates by Cryo‐FTIR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. fishersci.com [fishersci.com]

1-(2-Bromoethyl)imidazolidin-2-one CAS number 328569-74-0

An In-depth Technical Guide to 1-(2-Bromoethyl)imidazolidin-2-one (CAS: 328569-74-0)

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. While specific literature on this molecule is sparse, this document synthesizes information from analogous structures and fundamental chemical principles to offer insights into its properties, a proposed synthetic route, reactivity, and potential applications. The guide is intended for an audience of researchers, scientists, and drug development professionals, focusing on the causality behind experimental design and the potential of this molecule as a versatile chemical intermediate.

Introduction and Molecular Overview

This compound (CAS Number: 328569-74-0) is a derivative of 2-imidazolidinone, a cyclic urea.[1] The core imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, appearing in a variety of FDA-approved drugs and biologically active compounds.[2][3] Its value lies in its rigid, predictable geometry and the presence of hydrogen bond donors and acceptors.

The introduction of a 2-bromoethyl group at the N1 position transforms the parent molecule into a valuable bifunctional intermediate. The bromoethyl moiety serves as a reactive electrophilic handle, enabling covalent linkage to a wide range of nucleophiles, while the cyclic urea core maintains the desirable structural and physicochemical properties of the imidazolidinone class.[4] This combination makes it a promising building block for creating libraries of complex molecules for drug discovery and other applications.

Below is a diagram illustrating the chemical structure of the title compound.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is limited and appears to be based on predictions and data from similar compounds. The available information is summarized below.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 328569-74-0 | [5] |

| Molecular Formula | C₅H₉BrN₂O | [5] |

| Molecular Weight | 193.04 g/mol | [5] |

| Melting Point | 15 °C / 59 °F | |

| Boiling Point | 87 - 90 °C at 1 hPa | |

| Predicted Boiling Point | 362.7 ± 21.0 °C (at 760 mmHg) | [5] |

| Predicted Density | 1.568 ± 0.06 g/cm³ | [5] |

Predicted Spectroscopic Data

| Spectroscopy | Expected Signature |

| ¹H NMR | δ (ppm): ~3.3-3.6 (m, 4H, ring CH₂-N), ~3.6-3.8 (t, 2H, N-CH₂-CH₂-Br), ~3.5 (t, 2H, N-CH₂-CH₂-Br), ~6.0-7.0 (br s, 1H, N-H). The two triplets of the bromoethyl group will likely show coupling to each other. The ring protons may present as a complex multiplet. |

| ¹³C NMR | δ (ppm): ~30-35 (CH₂-Br), ~40-45 (ring CH₂), ~50-55 (N-CH₂), ~160-165 (C=O). |

| FT-IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2850-2960 (C-H stretch), ~1680-1720 (C=O stretch, strong), ~1200-1300 (C-N stretch), ~550-650 (C-Br stretch). |

| Mass Spec (EI) | m/z: Expected molecular ion peaks at 192 and 194 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key fragmentation would likely involve the loss of the bromoethyl group or bromine radical. |

Synthesis and Purification: A Proposed Protocol

A validated synthesis for this compound is not published in readily accessible literature. However, a logical and robust synthesis can be proposed based on the N-alkylation of 2-imidazolidinone. This approach leverages the nucleophilicity of the amide nitrogen and the electrophilicity of a suitable bromoethylating agent.

Reaction Principle: The synthesis involves the deprotonation of 2-imidazolidinone to form a nucleophilic anion, which then attacks an electrophilic 2-bromoethyl source in a classic Sₙ2 reaction. The use of a dibromoethane requires careful control of stoichiometry to minimize the formation of the N,N'-bis-alkylated product.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-imidazolidinone (1.0 eq).

-

Solvation: Add anhydrous dimethylformamide (DMF) to dissolve the starting material completely.

-

Deprotonation: Cool the solution to 0°C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amide, driving the reaction forward. The low temperature controls the exothermic reaction. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour until hydrogen evolution ceases.

-

Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise via a syringe. Causality: Using an excess of the di-electrophile statistically favors mono-alkylation over the formation of a bridged dimer.

-

Reaction: Heat the reaction mixture to 50°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Cool the reaction to room temperature and cautiously quench by slowly adding cold water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure product.

Chemical Reactivity and Potential Applications

The primary utility of this compound stems from the reactivity of its bromoethyl group.

Nucleophilic Substitution

The terminal bromine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This is the key reaction for its use as a building block.

Caption: General reactivity pathway via nucleophilic substitution.

Applications in Drug Discovery and Development

The imidazolidinone scaffold is a cornerstone in many pharmaceuticals.[2][3] this compound can serve as an intermediate to synthesize derivatives with potential biological activity.

-

Linker Chemistry: The ethyl chain can act as a simple, flexible linker to attach the imidazolidinone core to other pharmacophores or to solid supports for screening assays.

-

Probe Synthesis: It can be used to synthesize chemical probes. By reacting it with a fluorescent dye or a biotin tag, researchers can create tools to study the biological targets of imidazolidinone-based drugs.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a reactive fragment. In FBDD, such fragments are used to identify binding interactions with protein targets. The bromoethyl group allows for covalent fragment linking, which can help in identifying binding sites and developing more potent inhibitors.

-

Anticancer and Antimicrobial Agents: Derivatives of similar urea compounds have been explored for anti-cancer activity, acting through covalent modification of biological targets like proteins or DNA.[4] The chloro-analog, 1-(2-Chloroethyl)imidazolidin-2-one, has been investigated for antimicrobial and cytotoxic effects.[6] This suggests that the bromo- version could be a valuable precursor for similar agents.

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture under the OSHA Hazard Communication Standard. However, as with all laboratory chemicals, appropriate precautions should be taken.

-

Handling: Use in a well-ventilated area. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is typically listed on the product label.

-

First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Take off contaminated clothing and rinse skin with water/shower.

-

Eye Contact: Rinse out with plenty of water. Remove contact lenses if present.

-

Ingestion: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.

-

-

Incompatibilities: Avoid strong oxidizing agents and strong heating.

-

Toxicological Information: The chemical, physical, and toxicological properties have not been thoroughly investigated. It is not listed as a carcinogen by IARC, ACGIH, or NTP.

Conclusion

This compound is a promising, albeit under-documented, chemical intermediate. Its value lies in the combination of the medicinally relevant imidazolidin-2-one core and a reactive bromoethyl handle. This guide provides a foundational understanding of its properties, a robust proposed synthesis, and a clear rationale for its potential applications in drug discovery and chemical biology. Further experimental validation of its synthesis and reactivity is warranted and will undoubtedly expand its utility for the scientific community.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Alkylation of (1‐bromoethyl)benzene (13b) with an imidazolidinone. Retrieved from [Link]

-

Grok. (n.d.). Imidazolidinone. Retrieved from [Link]

-

Fisher Scientific. (2023, August 25). Safety Data Sheet for 1-(2-Aminoethyl)imidazolidin-2-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazolidinone. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Imidazolidinone. Retrieved from [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017, August 31). Spectral Information in PubChem. Retrieved from [Link]

-

Hangen, F. A. (1943). The synthesis of ethylene urea. DSpace@MIT. Retrieved from [Link]

-

Ferretti, F., & Ragaini, F. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. Retrieved from [Link]

-

Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. Retrieved from [Link]

-

Al-Subari, A. A., et al. (2023). 3-(2-Bromoethyl)-5,5-diphenylimidazolidine-2,4-dione. IUCrData, 8(2). Retrieved from [Link]

-

Shandong Aosen New Material Technology Co., Ltd. (2025, January 2). Applications of 2-Imidazolidinone. Retrieved from [Link]

-

Ammar, Y. A., et al. (2016). Synthesis of New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 21(3), 346. Retrieved from [Link]

- Google Patents. (n.d.). US2892843A - Preparation of ethylene urea.

-

Ataman Kimya. (n.d.). 2-IMIDAZOLIDINONE. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles. Retrieved from [Link]

-

Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC. Retrieved from [Link]

Sources

- 1. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity | MDPI [mdpi.com]

- 3. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(2-Bromoethyl)urea | 40380-05-0 | Benchchem [benchchem.com]

- 5. 2-Imidazolidinone, 1-(2-bromoethyl)- CAS#: 328569-74-0 [m.chemicalbook.com]

- 6. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 | Benchchem [benchchem.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of 1-(2-Bromoethyl)imidazolidin-2-one

Abstract: This guide provides a comprehensive, technically detailed framework for the synthesis of 1-(2-Bromoethyl)imidazolidin-2-one, a valuable bifunctional intermediate in medicinal chemistry and materials science. The imidazolidin-2-one core is a privileged scaffold in numerous FDA-approved pharmaceuticals, and the introduction of a bromoethyl group provides a reactive handle for further molecular elaboration.[1][2] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, safety imperatives, and characterization methodologies. The primary synthetic route detailed is the robust N-alkylation of imidazolidin-2-one (ethyleneurea) using 1,2-dibromoethane, a method chosen for its reliability and scalability. This paper is intended for researchers and process chemists in drug development and fine chemical synthesis.

Strategic Overview: Retrosynthetic Analysis

The synthesis of this compound is most logically approached through the formation of a carbon-nitrogen bond between the imidazolidin-2-one nucleus and the desired bromoethyl sidechain. Retrosynthetic analysis points to a straightforward nucleophilic substitution pathway.

The key disconnection is at the N1-C1' bond, identifying imidazolidin-2-one as the nucleophile (or its conjugate base) and a 2-bromoethyl electrophile as the complementary synthon. 1,2-dibromoethane is an ideal source for this electrophile, as it is commercially available and possesses two carbon atoms with differential reactivity potential.

The nitrogen atom of the cyclic urea is not inherently nucleophilic enough to react efficiently. Therefore, deprotonation with a strong, non-nucleophilic base is required to generate the corresponding imidazolidin-2-one anion. Sodium hydride (NaH) is an excellent choice for this transformation due to its high basicity and the irreversible nature of the deprotonation, which drives the reaction forward by liberating hydrogen gas.[3]

Core Synthesis Protocol: N-Alkylation of Imidazolidin-2-one

Principle and Mechanism

The core of this synthesis is a classic Williamson ether synthesis-type reaction, applied here to N-alkylation. The mechanism proceeds in two distinct stages:

-

Deprotonation: Sodium hydride, a powerful base, abstracts the acidic proton from one of the nitrogen atoms of imidazolidin-2-one. This generates a resonance-stabilized sodium salt (the imidazolidin-2-one anion) and hydrogen gas. The reaction is typically performed in a polar aprotic solvent, such as anhydrous N,N-Dimethylformamide (DMF), which effectively solvates the sodium cation without interfering with the base or the nucleophile.[3]

-

Nucleophilic Substitution (Sₙ2): The resulting anion is a potent nucleophile. It attacks one of the electrophilic methylene carbons of 1,2-dibromoethane in a concerted Sₙ2 mechanism. This displaces a bromide ion as the leaving group, forming the desired C-N bond and yielding this compound.

To favor mono-alkylation and minimize the formation of the N,N'-bis-alkylated byproduct, a significant excess of 1,2-dibromoethane is employed. This ensures that the nucleophile is more likely to encounter a molecule of the alkylating agent than the mono-alkylated product.

Reagents and Equipment

Table 1: Required Chemicals and Reagents

| Reagent | Formula | MW ( g/mol ) | Role | Key Properties |

| Imidazolidin-2-one | C₃H₆N₂O | 86.09 | Starting Material | White solid, hygroscopic |

| Sodium Hydride (60% disp.) | NaH | 24.00 | Base | Grey powder, water-reactive |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | Alkylating Agent | Colorless liquid, toxic |

| Anhydrous DMF | C₃H₇NO | 73.09 | Solvent | Polar aprotic, high boiling point |

| Diethyl Ether | C₄H₁₀O | 74.12 | Extraction Solvent | Volatile, flammable |

| Saturated NaCl solution | NaCl(aq) | - | Quench/Wash | Aqueous solution |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Drying Agent | White powder |

Required Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet for inert atmosphere

-

Addition funnel

-

Thermometer

-

Condenser

-

Heating mantle

-

Rotary evaporator

-

Standard glassware for workup (separatory funnel, beakers, etc.)

-

Silica gel for column chromatography

Detailed Step-by-Step Protocol

-

Preparation: A 500 mL three-neck flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer is flame-dried and cooled under a stream of dry nitrogen.

-

Base Preparation: Sodium hydride (60% dispersion in mineral oil, 1.1 eq) is weighed and transferred to the flask. The mineral oil is removed by washing with anhydrous hexanes (3x) under an inert atmosphere, with the hexane being carefully cannulated away each time.

-

Reaction Setup: Anhydrous DMF is added to the washed NaH to form a suspension. The suspension is cooled to 0 °C in an ice bath.

-

Deprotonation: Imidazolidin-2-one (1.0 eq) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the stirred NaH suspension via an addition funnel over 30 minutes.

-

Anion Formation: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. It is stirred for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating complete formation of the sodium salt.

-

Alkylation: The reaction mixture is re-cooled to 0 °C. 1,2-dibromoethane (3.0-5.0 eq) is added dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup & Isolation:

-

The reaction is carefully quenched by pouring it into a beaker of ice-cold water with vigorous stirring.

-

The aqueous mixture is transferred to a separatory funnel and extracted with diethyl ether or ethyl acetate (3x).

-

The combined organic layers are washed with saturated NaCl solution (brine) to remove residual DMF.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

-

Purification: The crude residue is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure product.

Safety and Hazard Management

Scientific integrity demands a rigorous approach to safety. Both sodium hydride and 1,2-dibromoethane present significant hazards that must be actively managed.

-

Sodium Hydride (NaH): NaH is a highly water-reactive and flammable solid.[3] It can ignite spontaneously in moist air, and contact with water generates flammable hydrogen gas, which can also ignite.[3]

-

1,2-Dibromoethane (EDB): EDB is highly toxic, a suspected human carcinogen, and can be absorbed through the skin.[5] It is also a severe irritant to the eyes, skin, and respiratory system.

-

Handling: Always handle EDB in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., Viton or laminate), a lab coat, and chemical splash goggles.

-

Exposure: In case of skin contact, wash immediately and thoroughly with soap and water. If inhaled, move to fresh air immediately. Seek medical attention for any significant exposure.

-

Characterization and Quality Control

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

Table 2: Physical and Spectroscopic Data

| Property | Expected Value/Observation |

| Appearance | White to off-white solid or viscous oil |

| Molecular Formula | C₅H₉BrN₂O |

| Molecular Weight | 193.04 g/mol |

| ¹H NMR (CDCl₃) | δ ~3.4-3.7 (m, 6H, -N-CH₂-CH₂-N- and -CH₂-Br), δ ~3.8 (t, 2H, -N-CH₂-), δ ~5.0 (br s, 1H, -NH-) |

| ¹³C NMR (CDCl₃) | δ ~30 (-CH₂-Br), δ ~40 (-N-CH₂-CH₂-N-), δ ~50 (-N-CH₂-), δ ~160 (C=O) |

| IR Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~2900 cm⁻¹ (C-H stretch), ~1690 cm⁻¹ (C=O stretch, strong) , ~650 cm⁻¹ (C-Br stretch) |

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most diagnostic tool. Key features to expect are two triplets in the 3.4-3.8 ppm range, characteristic of an ethyl group (-CH₂-CH₂-), with coupling constants (J) around 6-7 Hz. The downfield shift of one triplet is due to the adjacent bromine atom, while the other is adjacent to the nitrogen. The two methylene protons on the imidazolidinone ring will appear as a multiplet.[1][6]

-

¹³C NMR Spectroscopy: The carbon spectrum will show four distinct signals in the aliphatic region and one carbonyl signal significantly downfield (~160 ppm). The carbon attached to the bromine will be the most upfield of the methylene signals.[2][7]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be a strong absorption band around 1690 cm⁻¹, corresponding to the carbonyl (C=O) stretching vibration of the cyclic urea. The presence of a broad peak above 3200 cm⁻¹ would indicate the N-H stretch of the unreacted starting material or the secondary amine on the product.[8][9]

References

-

University of Wisconsin-Madison. (n.d.). Synthesis of an N-heterocyclic carbene via deprotonation of an imidazolinium salt. ChemSpider SyntheticPages. Retrieved from [Link]

-

LookChem. (n.d.). Cas 40380-05-0, 1-(2-bromoethyl)urea. Retrieved from [Link]

- Venturello, P., & Barbero, M. (n.d.). Sodium Hydride. Science of Synthesis, 8.2.2. Retrieved from a PDF source detailing the use of Sodium Hydride in organic synthesis.

-

GOV.UK. (n.d.). 1,2-dibromoethane - Incident management. Retrieved from [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. (2021). MDPI. Retrieved from [Link]

-

Synthesis of imidazolidinon-2-ones by triphosgene and sodium hydride. ResearchGate. Retrieved from [Link]

-

Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Molecules, 23(11), 2938. (2018). MDPI. Retrieved from [Link]

-

Imidazolidinone synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Livestock Metabolome Database. (n.d.). [1H,13C] 2D NMR Spectrum (LMDB00001). Retrieved from [Link]

-

Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28. (2019). MDPI. Retrieved from [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 29(10), 2315. (2024). MDPI. Retrieved from [Link]

-

Table 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Urea, 3-(2-bromoethyl)-1-(2-naphthyl)-. PubChem Compound Database. Retrieved from [Link]

-

LibreTexts. (n.d.). 29.6 Infrared (IR) Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

- Atta-ur-Rahman & Choudhary, M. I. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2016(3), M907. (2016). MDPI. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Imidazolidinone. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-(2-Hydroxyethyl)-2-imidazolidinone. NIST Chemistry WebBook. Retrieved from [Link]

-

Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry, 13, 1756-1762. (2017). Beilstein-Institut. Retrieved from [Link]

-

Brown, W. P. (n.d.). Infrared Spectroscopy Index. Doc Brown's Chemistry. Retrieved from [Link]

Sources

- 1. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 2-bromoethylurea | CAS#:40380-05-0 | Chemsrc [chemsrc.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. 2-Imidazolidinone [webbook.nist.gov]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(2-Bromoethyl)imidazolidin-2-one

Abstract

1-(2-Bromoethyl)imidazolidin-2-one is a heterocyclic compound featuring a reactive bromoethyl group attached to an imidazolidin-2-one core. While direct mechanistic studies on this specific molecule are not extensively documented in publicly available literature, its chemical structure strongly suggests a mechanism of action rooted in its capacity as an alkylating agent. This guide synthesizes the established principles of alkylating agent chemistry and pharmacology to propose a detailed mechanism for this compound. We will explore its likely molecular interactions, cellular consequences, and potential therapeutic applications, particularly in oncology. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's potential biological activity.

Introduction: The Imidazolidin-2-one Scaffold and the Significance of the 2-Bromoethyl Moiety

The imidazolidin-2-one ring is a common motif in a variety of biologically active molecules and pharmaceuticals.[1] Its presence can confer favorable pharmacokinetic properties and provide a stable scaffold for further chemical modification. However, the key to the biological activity of this compound undoubtedly lies in the 2-bromoethyl substituent. This functional group is a classic electrophile, poised to react with nucleophilic sites in biological macromolecules.

Compounds containing haloethyl groups are well-known alkylating agents, a class of compounds that covalently attach an alkyl group to a target molecule.[2] This covalent modification can irreversibly alter the structure and function of the target, leading to significant biological effects. Therefore, it is highly probable that this compound exerts its biological effects through the alkylation of critical cellular components.

Proposed Mechanism of Action: Alkylation of Biological Macromolecules

The central hypothesis for the mechanism of action of this compound is its function as a mono-functional alkylating agent. The electron-withdrawing nature of the bromine atom creates a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack.

Reaction Chemistry: SN2 Nucleophilic Substitution

The alkylation reaction is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3] In this reaction, a nucleophile (Nu:) in a biological molecule attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable covalent bond.

Caption: Proposed signaling pathway for the mechanism of action of this compound.

Proteins also contain numerous nucleophilic residues that can be targeted by alkylating agents. The most reactive amino acid side chains are the thiol group of cysteine and the imidazole ring of histidine. [4]Alkylation of proteins can lead to:

-

Enzyme Inhibition: If the alkylated residue is in the active site of an enzyme, it can lead to irreversible inhibition of its catalytic activity.

-

Disruption of Protein Structure and Function: Covalent modification can alter the three-dimensional structure of a protein, leading to a loss of its biological function.

Studies on 2-bromoethylamine have demonstrated its ability to alkylate cysteine residues in proteins. [5][6]This provides a strong precedent for the potential of this compound to similarly modify protein targets.

Potential Therapeutic Applications and Cytotoxicity

The probable mechanism of action of this compound as a DNA and protein alkylating agent suggests its potential as a cytotoxic agent, with likely applications in cancer chemotherapy. The cytotoxic effects observed for the related chloro-analog support this hypothesis. [7] Several studies have investigated the cytotoxic properties of various substituted imidazolidin-2-one derivatives against different cancer cell lines, with some compounds showing promising anti-proliferative activity. [8][9]While not directly involving the bromoethyl derivative, these findings highlight the potential of the imidazolidin-2-one scaffold in the design of novel anti-cancer agents.

Table 1: Cytotoxicity of a Related Imidazolidin-2-one Derivative

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-(2-Chloroethyl)imidazolidin-2-one | MCF-7 (Breast Cancer) | 12.5 - 15.0 | [7] |

| 1-(2-Chloroethyl)imidazolidin-2-one | HeLa (Cervical Cancer) | 12.5 - 15.0 | [7] |

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanism of action for this compound, a series of experiments can be conducted.

In Vitro DNA Alkylation Assay

This experiment aims to demonstrate the direct alkylation of DNA by the compound.

Methodology:

-

Incubation: Incubate purified plasmid DNA with varying concentrations of this compound in a suitable buffer (e.g., phosphate-buffered saline) at 37°C for a defined period.

-

DNA Purification: Remove the unreacted compound by ethanol precipitation or spin column purification.

-

Enzymatic Digestion: Digest the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the presence of alkylated DNA adducts (e.g., 7-(2-hydroxyethyl)guanine, assuming hydrolysis of the bromo-adduct during workup).

Cell-Based DNA Damage Response Assay

This assay assesses the cellular response to DNA damage induced by the compound.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HeLa or MCF-7) in appropriate media.

-

Treatment: Treat the cells with a range of concentrations of this compound for various time points.

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting to detect the phosphorylation of key DNA damage response proteins, such as γH2AX and p53. An increase in the levels of these phosphorylated proteins indicates the activation of the DNA damage response pathway.

Sources

- 1. mdpi.com [mdpi.com]

- 2. drugs.com [drugs.com]

- 3. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 4. chemistry.msu.edu [chemistry.msu.edu]

- 5. Selectivity of labeled bromoethylamine for protein alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 | Benchchem [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(2-Bromoethyl)imidazolidin-2-one: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(2-bromoethyl)imidazolidin-2-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and first principles of spectroscopic interpretation. While experimental spectra for this specific molecule are not widely published, this guide offers a robust framework for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a heterocyclic organic compound featuring an imidazolidinone core functionalized with a bromoethyl group. The imidazolidin-2-one scaffold is a key structural motif in a variety of pharmaceuticals.[1][2] The bromoethyl moiety introduces a reactive alkylating site, making this compound a potentially valuable intermediate for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds in any research and development setting.

This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its predicted NMR, IR, and MS data. The analysis is supported by data from closely related structures, such as 1-(2-chloroethyl)imidazolidin-2-one, and established principles of spectroscopy.[3][4]

Molecular Structure and Spectroscopic Correlation

The logical connections between the molecular structure and the expected spectroscopic data are foundational to its characterization.

Caption: Correlation of molecular structure with key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide distinct signals corresponding to each unique nucleus in the structure. The predicted chemical shifts are based on the analysis of similar N-acyl and N-alkyl imidazolidines.[5]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals, corresponding to the four different proton environments in the molecule. The methylene protons of the imidazolidinone ring and the bromoethyl side chain are diastereotopic and will likely appear as triplets due to coupling with adjacent methylene groups.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.35 | t | 2H | N-CH₂ (ring) | Protons on the nitrogen-bearing carbon of the ring. |

| ~3.55 | t | 2H | CH₂-Br | Methylene protons adjacent to the electronegative bromine atom. |

| ~3.65 | t | 2H | N-CH₂ (chain) | Methylene protons of the ethyl group attached to the nitrogen. |

| ~5.5-6.5 | br s | 1H | N-H | The amide proton signal is expected to be broad and its chemical shift can vary with solvent and concentration. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Four signals are anticipated, corresponding to the carbonyl carbon, the two methylene carbons of the imidazolidinone ring, and the two carbons of the bromoethyl side chain.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~30.5 | CH₂-Br | The carbon directly attached to bromine is shifted downfield. |

| ~40.0 | N-CH₂ (ring) | Methylene carbon of the imidazolidinone ring. |

| ~48.0 | N-CH₂ (chain) | Methylene carbon of the ethyl group attached to the nitrogen. |

| ~158.0 | C=O | The carbonyl carbon of the cyclic urea shows a characteristic downfield shift. |

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 16 to 32 scans are sufficient.

-

¹³C Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (1024 to 4096) is generally required.[6]

-

Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

-

Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, integration, and coupling constants.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the cyclic urea and the C-Br bond. The spectrum of the parent 2-imidazolidinone provides a good reference for the ring vibrations.[7][8]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~3300 | Strong, Broad | N-H Stretch | Amide |

| ~2950-2850 | Medium | C-H Stretch | Aliphatic CH₂ |

| ~1680 | Strong | C=O Stretch | Cyclic Urea (Amide I) |

| ~1500 | Medium | N-H Bend | Amide II |

| ~1250 | Medium | C-N Stretch | Amide |

| ~650 | Medium-Strong | C-Br Stretch | Bromoalkane |

Experimental Protocol: IR Spectroscopy

Caption: General workflow for acquiring an IR spectrum.

-

Sample Preparation: For a solid sample, the potassium bromide (KBr) pellet method is common.[9] A small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

-

Background Spectrum: A background spectrum of the empty sample compartment or the KBr pellet without the sample is recorded.

-

Sample Spectrum: The sample is placed in the IR beam, and the spectrum is recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to give the final absorbance or transmittance spectrum.

-

Analysis: The spectrum is analyzed to identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[10][11]

Table 4: Predicted Key Mass Fragments

| m/z | Isotopic Pattern | Proposed Fragment | Fragmentation Pathway |

| 192/194 | M/M+2 | [C₅H₉⁷⁹/⁸¹BrN₂O]⁺ | Molecular Ion |

| 113 | Single peak | [C₅H₉N₂O]⁺ | Loss of a bromine radical |

| 109/111 | M/M+2 | [CH₂=CH-Br]⁺ | Cleavage of the N-C bond of the ethyl group |

| 85 | Single peak | [C₃H₅N₂O]⁺ | Cleavage of the bromoethyl side chain |

| 56 | Single peak | [C₂H₄N₂]⁺ | Fragmentation of the imidazolidinone ring |

Plausible Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is likely initiated by the loss of an electron to form the molecular ion, followed by cleavage of the weakest bonds, primarily the C-Br bond and bonds alpha to the nitrogen atoms.

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.[12]

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis: The spectrum is analyzed to identify the molecular ion and characteristic fragment ions, aiding in the structural confirmation.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The detailed experimental protocols and data interpretation frameworks presented herein are intended to serve as a valuable resource for scientists and researchers engaged in the synthesis and characterization of this and related compounds, ensuring scientific integrity and facilitating further research and development.

References

-

Siteselective fragmentation in coreexcited bromochloroalkanes [Br(CH2)nCl]. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

mass spectrum & fragmentation of 1-bromobutane. (2022, November 22). YouTube. Retrieved January 20, 2026, from [Link]

-

2-Imidazolidinone. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility–Mass Spectrometry, Host–Guest Chemistry, and Tandem Mass Spectrometry. (2025). Journal of the American Society for Mass Spectrometry. Retrieved January 20, 2026, from [Link]

-

1-(2-Chloroethyl)imidazolidin-2-one. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

2-Imidazolidinone. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

-

Differentiating Isomeric Urea Derivatives by Cyclic Ion Mobility-Mass Spectrometry, Host-Guest Chemistry, and Tandem Mass Spectrometry. (2025). PubMed. Retrieved January 20, 2026, from [Link]

-

Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (n.d.). HETEROCYCLES, Vol. 60, No. 1, 2003. Retrieved January 20, 2026, from [Link]

-

The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

-

Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. (2021). PubMed. Retrieved January 20, 2026, from [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. Retrieved January 20, 2026, from [Link]

-

General proposed fragmentation pathway of the protonated substituted urea. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). SpringerLink. Retrieved January 20, 2026, from [Link]

-

IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

(PDF) Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2014). ResearchGate. Retrieved January 20, 2026, from [Link]

-

(PDF) Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

-

13 C NMR spectra of en dissolved in D 2 O before (red trace) and after... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

1-(2-Chloroethyl)imidazolidin-2-one. (n.d.). MySkinRecipes. Retrieved January 20, 2026, from [Link]

-

4,4-dimethyl-1-(2-hydroxypropyl)-2-imidazolidinone - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

1-(2-CHLOROETHYL)-2-IMIDAZOLIDINONE. (n.d.). Gsrs. Retrieved January 20, 2026, from [Link]

-

2-imidazolidinone, 1-(chloroacetyl)- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 20, 2026, from [Link]

-

1-(2-Hydroxyethyl)-2-imidazolidinone. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-Chloroethyl)imidazolidin-2-one | 2387-20-4 | Benchchem [benchchem.com]

- 4. 1-(2-Chloroethyl)imidazolidin-2-one | C5H9ClN2O | CID 75435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Imidazolidinone [webbook.nist.gov]

- 9. PubChemLite - 1-(2-chloroethyl)-2-imidazolidinone (C5H9ClN2O) [pubchemlite.lcsb.uni.lu]

- 10. youtube.com [youtube.com]

- 11. savemyexams.com [savemyexams.com]

- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-Bromoethyl)imidazolidin-2-one solubility and stability

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Bromoethyl)imidazolidin-2-one

Introduction

This compound is a heterocyclic compound featuring a core imidazolidin-2-one ring, a common scaffold in medicinal chemistry and materials science.[1] The presence of a reactive 2-bromoethyl side chain marks it as a valuable intermediate for further chemical synthesis, enabling the introduction of the imidazolidin-2-one moiety onto other molecules through nucleophilic substitution. The successful application of this reagent in any research or drug development context is fundamentally dependent on a thorough understanding of its core physicochemical properties: solubility and stability.